
Independent Verification of SHIP1 Activator
Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (R)-ShiP

Cat. No.: B3068833 Get Quote

While the specific compound "(R)-SHiP" is not found in the reviewed scientific literature, the "

(R)" designation strongly suggests a reference to a specific stereoisomer of a chiral SHIP1

activator. The activity of such molecules can be highly dependent on their three-dimensional

structure. This guide provides a comprehensive comparison of well-characterized, chiral SHIP1

activators, with a focus on independently verified experimental data to inform researchers,

scientists, and drug development professionals.

This guide centers on AQX-1125 (Rosiptor), a clinical-stage SHIP1 activator with a defined

stereochemistry, as a primary example. Its activity is compared with other known SHIP1

activators, such as AQX-435 and K306, to provide a broader context of the available chemical

tools to modulate SHIP1 activity.

Comparative Analysis of SHIP1 Activator Potency
The following table summarizes the in vitro activity of several small molecule SHIP1 activators

based on available experimental data. Direct comparison of potencies should be approached

with caution due to variations in assay conditions between studies.
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Compound Assay Type Target Metric Value Reference

AQX-1125

(Rosiptor)

Enzymatic

(Malachite

Green)

Recombinant

Human

SHIP1

% Activation

(at 100 µM)
~28% [1]

Enzymatic

(Malachite

Green)

Recombinant

Human

SHIP1

% Activation

(at 1 mM)
>50% [2]

Cell-based

(Akt

Phosphorylati

on)

MOLT-4 cells

(SHIP1-

proficient)

% Inhibition

(at 10 µM)
~82% [1]

AQX-MN115

Enzymatic

(Malachite

Green)

Recombinant

Human

SHIP1

% Activation

(at 100 µM)
~60% [1]

AQX-435
Cell-based

(Apoptosis)
TMD8 cells IC50 ~2 µM [3]

K306 Enzymatic

Recombinant

Human

SHIP1

EC50 0.1192 µM [4]

Enzymatic

Recombinant

Human

SHIP2

EC50 1.169 µM [4]

Signaling Pathway and Mechanism of Action
SHIP1 (SH2-containing inositol-5'-phosphatase 1) is a crucial negative regulator of the

PI3K/Akt signaling pathway, which is vital for cell growth, proliferation, and survival[5]. SHIP1

exerts its function by dephosphorylating the signaling lipid phosphatidylinositol-3,4,5-

trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PIP2)[1]. This action

counteracts the activity of phosphoinositide 3-kinase (PI3K).

Allosteric activators like AQX-1125 enhance the catalytic activity of SHIP1. Studies have shown

that the C2 domain of SHIP1 is essential for the activity of AQX-1125 and its analogs,
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indicating an allosteric mechanism of action[1].
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Figure 1: SHIP1 Signaling Pathway and Point of Intervention for Activators.

Experimental Protocols
In Vitro SHIP1 Enzymatic Activity Assay (Malachite
Green Assay)
This assay quantifies the inorganic phosphate released from a SHIP1 substrate, providing a

direct measure of the enzyme's catalytic activity[6].

Materials:

Recombinant human SHIP1 enzyme (wild-type and C2-domain deleted mutant)[1]

SHIP1 substrate: PtdIns(3,4,5)P3 diC8 or IP4[1][6]

Phosphatase assay buffer (e.g., 20 mM TEA, 100 mM KCl, 2.5 mM MgCl2, pH 7.2)[6]

Malachite Green reagent[6]

Test compounds (e.g., AQX-1125) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

Dilute recombinant SHIP1 to a final concentration (e.g., 5 ng/µL) in phosphatase assay

buffer[6].

Pre-incubate the enzyme solution at 37°C for 5 minutes[6].

Add the test compound at various concentrations.

Initiate the reaction by adding the SHIP1 substrate (e.g., 50 µM IP4)[1].

Incubate the reaction for a defined period (e.g., 10-30 minutes) at 37°C[6].

Stop the reaction and detect the released inorganic phosphate by adding Malachite Green

reagent[6].

Measure the absorbance at approximately 630 nm[7].
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Calculate the percentage of SHIP1 activation relative to a vehicle control.
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Figure 2: Workflow for the Malachite Green-based SHIP1 Enzymatic Assay.

Cell-Based Akt Phosphorylation Assay
This assay indirectly measures SHIP1 activity by quantifying the phosphorylation of its

downstream target, Akt. Increased SHIP1 activity leads to decreased Akt phosphorylation[1].

Materials:

SHIP1-proficient cell line (e.g., MOLT-4) and SHIP1-deficient cell line (e.g., Jurkat) for

control[1]

Cell culture medium and serum

Stimulating agent (e.g., IGF-1)[1]

Test compounds (e.g., AQX-1125)
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Lysis buffer

Antibodies: anti-phospho-Akt (S473) and anti-total-Akt

Western blotting reagents and equipment

Procedure:

Culture cells to the desired density.

Serum-starve the cells to reduce basal Akt phosphorylation.

Pre-treat the cells with various concentrations of the test compound for a specified time (e.g.,

30 minutes)[8].

Stimulate the cells with a stimulating agent (e.g., IGF-1) for a short period (e.g., 15-30

minutes) to induce Akt phosphorylation[1][8].

Lyse the cells and collect the protein lysates.

Perform Western blotting using anti-phospho-Akt and anti-total-Akt antibodies.

Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.

Calculate the percentage of inhibition of Akt phosphorylation relative to a vehicle-treated

control.

Independent Verification and Comparative Efficacy
While many initial studies on AQX-1125 were conducted by or in collaboration with its

developer, Aquinox Pharmaceuticals, subsequent independent research has further explored

its activity. For instance, a 2022 study investigated the role of AQX-1125 in osteogenesis and

osteoclastogenesis, confirming its action as a SHIP1 activator in bone marrow-derived

mesenchymal stem cells (BMSCs) and bone marrow macrophages (BMMs)[9]. This study

demonstrated that AQX-1125 upregulates SHIP1 expression and activity, leading to increased

phosphorylation of PI3K and Akt in BMSCs, which promotes osteoblast differentiation[9]. The

SHIP1-dependent nature of these effects was confirmed using SHIP1 RNAi[9].
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However, it is worth noting that some independent studies have reported that while AQX-1125

shows activity in enzymatic assays, its effects in certain cell-based assays are less pronounced

compared to other SHIP1 activators[2]. This highlights the importance of using multiple,

functionally relevant assays to fully characterize the activity of SHIP1 modulators.

Alternative SHIP1 Activators
Several other small molecule SHIP1 activators have been identified, each with distinct chemical

scaffolds and properties.

Pelorol and its Analogs (e.g., AQX-MN115): These natural product-derived compounds were

among the first identified SHIP1 activators[1]. They also act allosterically and require the C2

domain of SHIP1 for their activity[1].

K306: A more recently discovered bis-sulfonamide activator, K306, has been reported to be

the most potent SHIP1 agonist identified to date, with an EC50 in the nanomolar range[4].

Notably, K306 appears to have a different mechanism of action than the pelorol analogs and

AQX-1125, as its activity is not dependent on the C2 domain[4]. It also shows selectivity for

SHIP1 over the related phosphatase SHIP2[4].

Conclusion
The independent verification of SHIP1 activator activity relies on a combination of in vitro

enzymatic assays and cell-based functional assays. While the specific entity "(R)-SHiP"

remains elusive in public-domain literature, the analysis of the well-characterized chiral

activator AQX-1125 (Rosiptor) provides a solid framework for understanding how to evaluate

such compounds. The available data confirm that AQX-1125 is a SHIP1 activator, though its

potency and cellular effects may vary depending on the experimental context. The emergence

of newer, more potent, and mechanistically distinct activators like K306 offers promising new

tools for researchers in this field. Future independent studies directly comparing the

stereoisomers of these activators will be crucial to fully elucidate the structure-activity

relationships and therapeutic potential of modulating SHIP1.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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